1-(3-Phenylthiophene-2-carbonyl)pyrrolidine
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Overview
Description
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine, also known as PTCP, is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. PTCP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3-Phenylthiophene-2-carbonyl)pyrrolidine involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The binding of this compound to the receptor induces a conformational change that activates the G protein, which in turn activates the downstream effectors such as adenylyl cyclase and phospholipase C. This activation leads to the modulation of various physiological processes such as neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of gene expression, and the modulation of ion channel activity. This compound has been shown to increase dopamine release in the striatum, which is a brain region that is involved in the regulation of movement and reward. This compound has also been shown to regulate the expression of genes that are involved in synaptic plasticity and neuroprotection. Furthermore, this compound has been shown to modulate the activity of ion channels such as the NMDA receptor, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, which makes it a potential candidate for developing new drugs for the treatment of neurological disorders. Furthermore, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a suitable candidate for in vivo studies. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine has several potential future directions for scientific research, including the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Furthermore, this compound can be used as a tool for studying the dopamine D2 receptor and its downstream signaling pathways. Future studies can also focus on optimizing the synthesis of this compound and its analogs to improve their pharmacokinetic properties and reduce their cost. Finally, this compound can be used as a template for the development of new ligands for other GPCRs, which can lead to the discovery of new drugs for various diseases.
Synthesis Methods
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine can be synthesized using different methods, including the reaction of 3-phenylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-phenylthiophene-2-carboxylic acid with N-BOC pyrrolidine followed by deprotection with trifluoroacetic acid (TFA). The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine has been used in scientific research as a potential ligand for G protein-coupled receptor (GPCR) studies. GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. This compound has been shown to bind to the dopamine D2 receptor with high affinity, which makes it a potential candidate for developing new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
(3-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBMFBVBRODAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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